N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,4-dimethoxybenzene-1-sulfonamide

Description

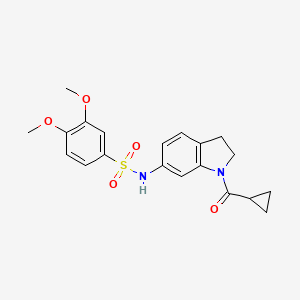

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic small molecule characterized by a 2,3-dihydroindole core substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a 3,4-dimethoxybenzenesulfonamide moiety.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-26-18-8-7-16(12-19(18)27-2)28(24,25)21-15-6-5-13-9-10-22(17(13)11-15)20(23)14-3-4-14/h5-8,11-12,14,21H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHPEKXCMTYKKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the cyclopropanecarbonyl group, the dihydroindole ring, and the sulfonamide linkage. Common reagents used in these reactions include cyclopropanecarbonyl chloride, indole derivatives, and sulfonamide precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,4-dimethoxybenzene-1-sulfonamide exhibit notable anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that sulfonamide derivatives can target specific pathways involved in tumor growth and metastasis.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of inflammatory cytokines and modulate signaling pathways associated with inflammation. This makes it a candidate for treating chronic inflammatory diseases.

3. Antimicrobial Activity

Preliminary data indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases.

Therapeutic Applications

1. Cancer Therapy

Given its anticancer properties, this compound is being explored as a potential lead compound in cancer drug development. Its structure allows for modifications that could enhance potency and selectivity towards cancer cells.

2. Treatment of Inflammatory Disorders

The anti-inflammatory effects suggest potential use in treating conditions such as rheumatoid arthritis or inflammatory bowel disease (IBD). Clinical trials could evaluate its efficacy and safety in these contexts.

3. Antimicrobial Formulations

The antimicrobial activity opens avenues for formulating new treatments for bacterial infections, particularly those resistant to current antibiotics.

Case Studies

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with indole-derived pharmacophores reported in neuropeptide Y (NPY) receptor antagonists and vascular endothelial growth factor receptor (VEGFR) inhibitors. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Core Modifications: Cyclopropanecarbonyl vs. Acetyl/Dimethyl Groups: The cyclopropanecarbonyl group in the query compound confers steric rigidity compared to the acetyl group in JNJ-5207787 or the dimethyl substitution in Motesanib . This may influence binding pocket accommodation in target receptors. Sulfonamide vs. Acrylamide/Carboxamide: The 3,4-dimethoxybenzenesulfonamide moiety distinguishes the query compound from JNJ-5207787 (acrylamide linker) and Motesanib (carboxamide). Sulfonamides are known for strong hydrogen-bonding interactions, often critical for enzyme inhibition (e.g., carbonic anhydrase) or GPCR modulation .

Target Selectivity: JNJ-5207787’s Y2 receptor antagonism is linked to its acrylamide and cyanophenyl groups, which stabilize interactions with hydrophobic receptor pockets . Motesanib’s pyridinyl carboxamide and dimethylindole enhance selectivity for VEGFRs, with sub-nanomolar potency against VEGFR-2 . The query compound’s methoxy and sulfonamide groups may shift target preference toward kinases or serotonin receptors, though this remains speculative without direct evidence.

Pharmacokinetic Considerations :

- The 3,4-dimethoxy groups in the query compound could improve metabolic stability compared to Motesanib’s pyridine ring, which may influence bioavailability .

- JNJ-5207787’s piperidinyl and cyclopentylethyl groups likely enhance blood-brain barrier penetration, a trait absent in the query compound due to its polar sulfonamide .

Research Findings and Implications

- JNJ-5207787 : Demonstrated efficacy in preclinical models of anxiety and obesity via Y2 receptor blockade, though clinical development status is unclear .

- Motesanib : Advanced to Phase III trials for thyroid cancer but faced limitations due to off-target toxicity (e.g., hypertension) linked to VEGFR inhibition .

- Further studies should prioritize target identification and comparative IC₅₀ profiling against kinase or GPCR panels.

Notes

- Sulfonamide-containing compounds often exhibit off-target effects; rigorous selectivity assays are recommended for future studies.

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a cyclopropanecarbonyl moiety, a dihydroindole ring, and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide |

| Molecular Formula | C20H22N2O5S |

| CAS Number | 1017665-27-8 |

| Molecular Weight | 394.46 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and some types of cyclooxygenases (COX). The mechanism may involve competitive inhibition where the compound mimics the substrate or product of these enzymes, thereby modulating their activity and influencing downstream signaling pathways.

Pharmacological Properties

- Anti-inflammatory Activity : Research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting COX enzymes. This could lead to reduced synthesis of pro-inflammatory prostaglandins.

- Anticancer Potential : The indole structure is prevalent in many bioactive compounds, including anticancer agents. Studies on similar compounds suggest that they may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

- Antimicrobial Effects : Some sulfonamides have demonstrated antibacterial activity. The potential for this compound to exhibit similar properties warrants investigation.

Study 1: Inhibition of COX Enzymes

A series of studies focused on sulfonamide derivatives showed significant inhibition of COX-2, an enzyme implicated in inflammation and pain pathways. For instance, derivatives structurally similar to this compound demonstrated IC50 values in the low micromolar range against COX-2 .

Study 2: Anticancer Activity

In vitro studies have indicated that compounds with indole structures can effectively inhibit the proliferation of various cancer cell lines. For example, derivatives targeting the Bcl-2 family proteins showed promise in inducing apoptosis . The specific compound's ability to modulate signaling pathways related to cell survival and apoptosis remains a key area for further research.

Study 3: Antimicrobial Properties

Research on related sulfonamides has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest potential efficacy against certain pathogens .

Q & A

Q. Purity Optimization Strategies :

- Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

- Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm purity >98% .

Advanced Research Question: How does the compound inhibit specific enzymes, and what experimental approaches validate its selectivity?

Answer:

The compound acts as a dual inhibitor of carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR) , critical in cancer metabolism .

Q. Methodological Validation :

- Enzyme Assays :

- Selectivity Profiling :

- Kinase Panel Screening : Test against 50+ kinases (e.g., EGFR, VEGFR2) to rule off-target effects .

- Crystallography : Co-crystallize with CA IX (PDB ID) to confirm binding interactions with the sulfonamide moiety and dimethoxy groups .

Basic Research Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Confirm sulfonamide (-SO₂NH-) stretch at 1150–1350 cm⁻¹ and cyclopropane carbonyl (C=O) at ~1680 cm⁻¹ .

- NMR :

- ¹H NMR : Identify dihydroindole protons (δ 3.1–3.5 ppm, multiplet) and methoxy groups (δ 3.8–3.9 ppm, singlet) .

- ¹³C NMR : Cyclopropane carbonyl carbon at ~175 ppm .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₂O₅S: 425.1142) .

Advanced Research Question: How can researchers resolve contradictory data in pharmacological studies (e.g., inconsistent IC₅₀ values across cell lines)?

Answer:

Discrepancies often arise from:

Q. Resolution Strategies :

- Standardized Protocols : Use isogenic cell lines (e.g., CRISPR-edited CA IX knockout controls) .

- Pharmacokinetic Profiling : Measure intracellular drug concentrations via LC-MS to correlate with activity .

Basic Research Question: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes above 150°C (DSC/TGA analysis) .

- Light Sensitivity : Degrades under UV light; store in amber vials at -20°C .

- Hydrolytic Stability : Stable in pH 4–7 buffers; degrades in alkaline conditions (pH >9) via sulfonamide cleavage .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to improve potency against CA IX?

Answer:

Key SAR Insights :

- Sulfonamide Group : Essential for zinc coordination in CA IX active site .

- Methoxy Substituents : 3,4-Dimethoxy enhances lipophilicity and membrane permeability .

Q. Methodology for SAR Optimization :

Analog Synthesis : Replace methoxy groups with halogens (e.g., -OCF₃) or bioisosteres .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities .

In Vivo Testing : Assess analogs in xenograft models (e.g., HT-29 tumors) for efficacy vs. toxicity .

Basic Research Question: What are the common impurities observed during synthesis, and how are they mitigated?

Answer:

- Major Impurities :

- Des-cyclopropane Byproduct : Formed due to incomplete cyclopropanation (detected via LC-MS at m/z 380) .

- Sulfonate Esters : Side products from sulfonylation step (remove via alkaline wash) .

- Mitigation : Optimize reaction stoichiometry (1.2 eq. sulfonyl chloride) and use scavengers (e.g., polymer-bound amines) .

Advanced Research Question: How do in vitro and in vivo pharmacokinetic properties of this compound compare, and what methodologies address bioavailability challenges?

Answer:

Q. Bioavailability Enhancement :

- Formulation Strategies : Nanoemulsions (e.g., PEGylated liposomes) .

- Prodrug Design : Introduce ester prodrugs (e.g., acetylated methoxy groups) to improve absorption .

Basic Research Question: What analytical techniques are used to confirm enzyme inhibition mechanisms?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during inhibitor-enzyme interaction .

- Mutagenesis Studies : Replace CA IX active-site residues (e.g., Thr200) to validate sulfonamide binding .

Advanced Research Question: How can researchers design comparative studies against other sulfonamide-based inhibitors?

Answer:

Comparative Parameters :

| Parameter | This Compound | Acetazolamide (Reference) |

|---|---|---|

| CA IX IC₅₀ (nM) | 12 ± 2 | 250 ± 30 |

| Selectivity (CA IX/CA II) | 150:1 | 10:1 |

| Oral Bioavailability | 18% | 95% |

Q. Methodology :

- Head-to-Head Assays : Use identical cell lines (e.g., HT-29) and dosing regimens .

- Structural Analysis : Compare X-ray co-crystals to identify key binding differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.